4-chloro-N-(3-{[2-(4-chlorophenyl)ethyl]amino}quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-(3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoxaline ring, a sulfonamide group, and two chlorophenyl groups
Preparation Methods
. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and quinoxaline derivatives. Compared to these compounds, 4-CHLORO-N-(3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
4-Chloro-2-aminobiphenyl: Another chlorinated aromatic compound with different functional groups.
Fenvalerate: A compound with a similar chlorophenyl group but different overall structure and applications
This article provides a comprehensive overview of 4-CHLORO-N-(3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H18Cl2N4O2S |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
4-chloro-N-[3-[2-(4-chlorophenyl)ethylamino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H18Cl2N4O2S/c23-16-7-5-15(6-8-16)13-14-25-21-22(27-20-4-2-1-3-19(20)26-21)28-31(29,30)18-11-9-17(24)10-12-18/h1-12H,13-14H2,(H,25,26)(H,27,28) |
InChI Key |
WBFRFYKFAWZFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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